3-(1,3-benzothiazol-2-yl)-N-(3,4,5-trifluorophenyl)propanamide
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Overview
Description
3-(1,3-benzothiazol-2-yl)-N-(3,4,5-trifluorophenyl)propanamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(3,4,5-trifluorophenyl)propanamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation.
Introduction of Trifluorophenyl Group: The trifluorophenyl group is introduced through a nucleophilic substitution reaction using a suitable trifluorophenyl halide.
Amidation Reaction: The final step involves the formation of the amide bond between the benzothiazole derivative and the trifluorophenyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzothiazol-2-yl)-N-(3,4,5-trifluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-(1,3-benzothiazol-2-yl)-N-(3,4,5-trifluorophenyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(3,4,5-trifluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzothiazol-2-yl)-N-phenylpropanamide
- 3-(1,3-benzothiazol-2-yl)-N-(2,4,5-trifluorophenyl)propanamide
- 3-(1,3-benzothiazol-2-yl)-N-(3,4-difluorophenyl)propanamide
Uniqueness
3-(1,3-benzothiazol-2-yl)-N-(3,4,5-trifluorophenyl)propanamide is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
Molecular Formula |
C16H11F3N2OS |
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Molecular Weight |
336.3 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-(3,4,5-trifluorophenyl)propanamide |
InChI |
InChI=1S/C16H11F3N2OS/c17-10-7-9(8-11(18)16(10)19)20-14(22)5-6-15-21-12-3-1-2-4-13(12)23-15/h1-4,7-8H,5-6H2,(H,20,22) |
InChI Key |
QYEUFNTZVQXABM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCC(=O)NC3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
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